8-Bromo-2-(4-nitro-phenyl)-imidazo[1,2-A]pyridine
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Overview
Description
8-Bromo-2-(4-nitro-phenyl)-imidazo[1,2-A]pyridine is a heterocyclic compound that belongs to the imidazo[1,2-A]pyridine family This compound is characterized by the presence of a bromine atom at the 8th position and a nitro group at the 4th position of the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Bromo-2-(4-nitro-phenyl)-imidazo[1,2-A]pyridine typically involves multi-step reactions. One common method includes the cyclization of amido-nitriles in the presence of a nickel catalyst, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild and can accommodate a variety of functional groups, including aryl halides and heterocycles .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves optimizing the laboratory-scale synthesis for larger-scale production. This includes ensuring the availability of starting materials, optimizing reaction conditions for higher yields, and implementing purification processes to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
8-Bromo-2-(4-nitro-phenyl)-imidazo[1,2-A]pyridine undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the phenyl ring, leading to the formation of various oxidized products.
Common Reagents and Conditions
Nickel Catalysts: Used in the cyclization step during synthesis.
Hydrogen Gas and Catalysts: Employed in the reduction of the nitro group.
Oxidizing Agents: Utilized in oxidation reactions.
Major Products Formed
Amino Derivatives: Formed from the reduction of the nitro group.
Substituted Imidazo[1,2-A]pyridines: Resulting from substitution reactions.
Scientific Research Applications
8-Bromo-2-(4-nitro-phenyl)-imidazo[1,2-A]pyridine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 8-Bromo-2-(4-nitro-phenyl)-imidazo[1,2-A]pyridine involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes or receptors, thereby modulating various biochemical pathways . The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
2-(4-Nitro-phenyl)-imidazo[1,2-A]pyridine: Lacks the bromine atom at the 8th position.
8-Bromo-2-phenyl-imidazo[1,2-A]pyridine: Lacks the nitro group on the phenyl ring.
2-(4-Amino-phenyl)-imidazo[1,2-A]pyridine: Contains an amino group instead of a nitro group.
Uniqueness
8-Bromo-2-(4-nitro-phenyl)-imidazo[1,2-A]pyridine is unique due to the presence of both the bromine atom and the nitro group, which confer distinct chemical and biological properties.
Properties
CAS No. |
947533-49-5 |
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Molecular Formula |
C13H8BrN3O2 |
Molecular Weight |
318.12 g/mol |
IUPAC Name |
8-bromo-2-(4-nitrophenyl)imidazo[1,2-a]pyridine |
InChI |
InChI=1S/C13H8BrN3O2/c14-11-2-1-7-16-8-12(15-13(11)16)9-3-5-10(6-4-9)17(18)19/h1-8H |
InChI Key |
OKRHUJHBEHYWIB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN2C=C(N=C2C(=C1)Br)C3=CC=C(C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
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